molecular formula C23H13ClN4O4 B2606294 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one CAS No. 1291862-60-6

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one

Cat. No. B2606294
CAS RN: 1291862-60-6
M. Wt: 444.83
InChI Key: IOGGSALNLDDZKG-UHFFFAOYSA-N
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Description

The compound “4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one” is an organic compound. It contains several functional groups, including a benzodioxol group, an oxadiazol group, a chlorophenyl group, and a phthalazinone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazol group might undergo reactions with nucleophiles, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol and oxadiazol groups could potentially increase the compound’s lipophilicity, which might affect its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of phthalazinone derivatives, including compounds similar to the one , has been explored. These compounds were prepared through reactions involving readily obtainable starting materials and various electrophilic reagents. This process is significant for the development of novel compounds with potential biological activities (Mahmoud et al., 2012).

  • Spectral Characterization : The characterization of similar phthalazinone derivatives was performed using spectral data, which is crucial for confirming the structure and purity of the synthesized compounds (Mahmoud et al., 2012).

Potential Applications

  • Antimicrobial Activities : Some derivatives of 1,2,4-oxadiazoles and phthalazinones have shown antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of these compounds in the development of new antimicrobial agents (Sridhara et al., 2010).

  • Nematocidal Activities : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities. Some of these compounds showed significant activity against specific nematodes, indicating potential use in agricultural pest control (Liu et al., 2022).

  • Anticancer Evaluation : Derivatives of 1,3,4-oxadiazoles containing specific structural features have been synthesized and evaluated for anticancer activity. This research demonstrates the potential therapeutic applications of such compounds in cancer treatment (Ravinaik et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of novel compounds like “4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one” is an important area of research in medicinal chemistry. Future research could focus on synthesizing this compound, studying its properties, and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClN4O4/c24-14-4-3-5-15(11-14)28-23(29)17-7-2-1-6-16(17)20(26-28)22-25-21(27-32-22)13-8-9-18-19(10-13)31-12-30-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGGSALNLDDZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one

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